![molecular formula C11H13NO B13558065 rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropyl ring substituted with a methyl group and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans typically involves the reaction of 2-methylcyclopropanecarboxylic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide
Uniqueness
rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans is unique due to its specific structural features, such as the presence of a methyl-substituted cyclopropyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
N-[(1R,2R)-2-methylcyclopropyl]benzamide |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(8)12-11(13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1 |
InChIキー |
MRKCDVXVBKTYKS-PSASIEDQSA-N |
異性体SMILES |
C[C@@H]1C[C@H]1NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1CC1NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


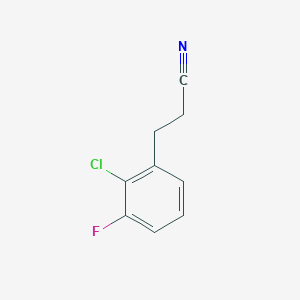
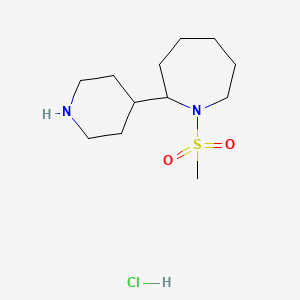
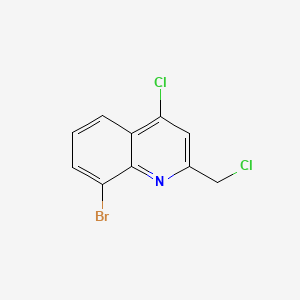
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
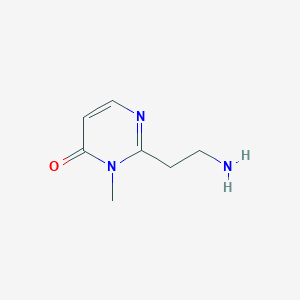


![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
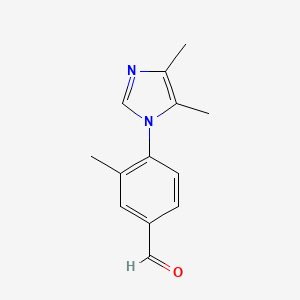
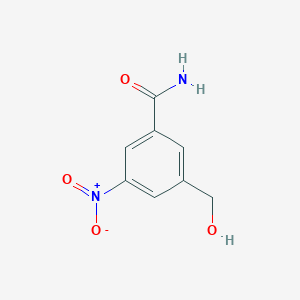
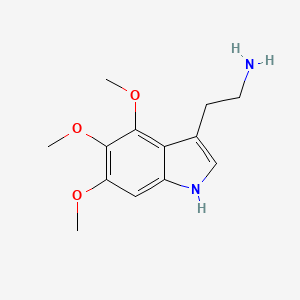
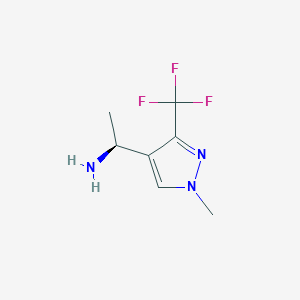
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13558033.png)
![tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13558047.png)
